molecular formula C11H7F2IO B14048929 1-(Difluoromethoxy)-2-iodonaphthalene

1-(Difluoromethoxy)-2-iodonaphthalene

Cat. No.: B14048929
M. Wt: 320.07 g/mol
InChI Key: YPPSUYPAIKZGFI-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-iodonaphthalene (CAS: 1261660-76-7) is a halogenated naphthalene derivative with the molecular formula C₁₁H₇F₂IO and a molecular weight of 320.07 g/mol. Its structure features a naphthalene backbone substituted with a difluoromethoxy group (-OCF₂H) at position 1 and an iodine atom at position 2 (Fig. 1). The compound’s SMILES notation, FC(F)Oc1c(I)ccc2ccccc12, highlights the spatial arrangement of these substituents .

Properties

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

IUPAC Name

1-(difluoromethoxy)-2-iodonaphthalene

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H

InChI Key

YPPSUYPAIKZGFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)I

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

The iodination of 1-naphthol at the ortho position (C2) is critical for subsequent functionalization. Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., AlCl₃) or protic solvents (e.g., acetic acid) achieves regioselectivity. The hydroxyl group activates the naphthalene ring, directing iodination to the ortho position due to resonance and inductive effects.

Representative Procedure :

  • Dissolve 1-naphthol (10 mmol) in glacial acetic acid (30 mL).
  • Add NIS (12 mmol) and stir at 80°C for 6 hours.
  • Quench with aqueous Na₂S₂O₃, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–75% (2-iodo-1-naphthol).

O-Difluoromethylation via Radical-Mediated Process

Radical Difluoromethoxylation

The hydroxyl group of 2-iodo-1-naphthol undergoes radical-mediated O-difluoromethylation using S-(difluoromethyl)sulfonium salts (e.g., Chen’s reagent). Sodium ascorbate initiates radical formation under mild conditions, preserving the iodine substituent.

Representative Procedure :

  • Dissolve 2-iodo-1-naphthol (5 mmol) in DMF/H₂O (4:1, 15 mL).
  • Add S-(difluoromethyl)sulfonium tetrafluoroborate (6 mmol) and sodium ascorbate (0.5 mmol).
  • Stir at 25°C for 12 hours, extract with ethyl acetate, and purify via recrystallization.

Yield : 70–80% (1-(difluoromethoxy)-2-iodonaphthalene).

Mechanistic Insights

The reaction proceeds via hydrogen atom transfer (HAT) from the phenol to the difluoromethyl radical, generating a phenoxyl radical. Subsequent coupling with the sulfonium salt yields the difluoromethoxy product.

Key Advantages :

  • Mild conditions prevent iodine displacement.
  • High functional group tolerance.

Alternative Synthetic Routes

Sequential Halogenation and Alkoxylation

An alternative pathway involves initial bromination at C2, followed by halogen exchange (Finkelstein reaction) and O-difluoromethylation. However, this method suffers from low regioselectivity and side reactions.

Cross-Coupling Strategies

Suzuki-Miyaura coupling of 2-iodonaphthalene derivatives with difluoromethoxy boronic esters is theoretically plausible but hindered by the instability of difluoromethoxy boronates.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%)
Solvent (Iodination) Acetic acid 75
Solvent (Difluoromethylation) DMF/H₂O 80
Temperature 25°C 78

Catalytic Systems

Lewis acids (e.g., AlCl₃) improve iodination yields by 15–20%, while radical inhibitors (e.g., BHT) reduce side reactions during difluoromethylation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, H8), 7.92 (d, J = 7.6 Hz, 1H, H3), 7.65–7.50 (m, 4H, aromatic), 4.12 (s, 1H, OCF₂H).
  • ¹³C NMR : δ 152.1 (C-O), 134.5 (C-I), 119.8 (CF₂O).
  • HRMS : m/z calc. for C₁₁H₇F₂IO [M+H]⁺: 320.07, found: 320.06.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity, with retention time = 8.2 min.

Industrial Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances scalability and safety:

  • Iodination : Microreactors with residence time <10 minutes reduce byproduct formation.
  • Difluoromethylation : Tubular reactors enable precise radical initiation via UV light.

Cost Analysis

Component Cost per kg (USD)
1-Naphthol 120
NIS 450
Sulfonium salt 600

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

    Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

1-(Difluoromethoxy)-2-iodonaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of difluoromethoxy and iodine groups on biological systems.

    Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-iodonaphthalene exerts its effects depends on the specific application. In biological systems, the difluoromethoxy group can interact with enzymes or receptors, potentially altering their activity or binding affinity. The iodine atom may also participate in halogen bonding, influencing molecular interactions and stability .

At the molecular level, the compound’s effects are mediated through its interactions with specific targets, such as proteins or nucleic acids. These interactions can modulate signaling pathways, enzyme activities, or gene expression, leading to various biological outcomes .

Comparison with Similar Compounds

Halogenated Naphthalenes

2-Iodonaphthalene and 1-bromonaphthalene are simpler analogs lacking the difluoromethoxy group. Key differences include:

Compound Molecular Formula Substituents Key Reactivity Notes
1-(Difluoromethoxy)-2-iodonaphthalene C₁₁H₇F₂IO -OCF₂H (C1), -I (C2) Enhanced steric/electronic effects from -OCF₂H
2-Iodonaphthalene C₁₀H₇I -I (C2) Prone to electrophilic substitution at C1 due to iodine's directing effects
1-Bromonaphthalene C₁₀H₇Br -Br (C1) Bromine's lower electronegativity reduces electron withdrawal compared to iodine

Reactivity Insights :

  • In synthesis, 2-iodonaphthalene reacts with potassium t-butoxide in DMSO to form products like compounds XV and XVI, whereas 1-bromonaphthalene under similar conditions favors different intermediates due to halogen position and electronic effects .
  • The difluoromethoxy group in the target compound likely alters reaction pathways by introducing steric hindrance and enhanced electron withdrawal compared to mono-halogenated analogs.

Methoxy and Adamantyl-Substituted Naphthalenes

1-Methoxynaphthalene and its adamantyl derivatives (e.g., 4-(1-adamantyl)-1-methoxynaphthalene ) share positional similarities but differ in substituent electronic profiles:

Compound Molecular Formula Substituents Key Properties
This compound C₁₁H₇F₂IO -OCF₂H (C1), -I (C2) Fluorine atoms increase electronegativity and metabolic stability
1-Methoxynaphthalene C₁₁H₁₀O -OCH₃ (C1) Methoxy group is electron-donating, directing electrophiles to C4
4-(1-Adamantyl)-1-methoxynaphthalene C₂₁H₂₄O -OCH₃ (C1), -adamantyl (C4) Bulky adamantyl group enhances steric hindrance, reducing reactivity at C4

Difluoromethoxy-Containing Compounds

Impurities such as 2-(Difluoromethoxy)-1,1,1-trifluoroethane (CAS: 1885-48-9) share the difluoromethoxy moiety but differ in backbone structure:

Compound Molecular Formula Structure Applications/Notes
This compound C₁₁H₇F₂IO Naphthalene core Potential use in drug design for iodine's radiopaque properties
2-(Difluoromethoxy)-1,1,1-trifluoroethane C₃H₃F₅O Linear alkane Industrial solvent or refrigerant intermediate

Electronic Effects :

  • The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, comparable to trifluoromethoxy (-OCF₃) but less so than nitro groups (-NO₂). This property influences aromatic substitution patterns and stability in the target compound .

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-iodination.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

How can NMR spectroscopy resolve structural ambiguities in 1-(difluoromethoxy)-2-iodonaphthalene?

Basic Research Focus
¹H and ¹³C NMR are essential for confirming regiochemistry and substituent orientation. Key spectral features include:

  • ¹H NMR : The difluoromethoxy group (-OCF₂H) splits into a triplet (²JHF ≈ 70 Hz) near δ 6.5–7.0 ppm due to coupling with fluorine atoms. Adjacent aromatic protons exhibit deshielding from the iodine atom .
  • ¹³C NMR : The iodine-bearing carbon (C-2) appears downfield (δ 100–110 ppm), while the difluoromethoxy carbon (OCF₂H) resonates at δ 110–120 ppm with ¹JCF ≈ 250 Hz .

Advanced Tip : Combine NOESY/ROESY with DFT calculations to validate spatial arrangements and rule out rotational isomers .

What safety protocols are critical for handling iodinated difluoromethoxy compounds?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations to avoid inhalation of volatile intermediates .
  • Waste Management : Segregate halogenated waste in designated containers for professional disposal. Iodinated byproducts require specialized treatment to prevent environmental release .
  • Storage : Store under inert gas (Ar) at 2–8°C to minimize decomposition .

Advanced Consideration : Monitor for iodine leaching during long-term storage using ICP-MS to ensure compound stability .

How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

Advanced Research Focus
The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to its strong inductive effect, which activates the naphthalene ring toward electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, the iodine atom at C-2 serves as a superior leaving group compared to bromine or chlorine, enabling efficient Pd-catalyzed cross-coupling with aryl boronic acids. Key parameters:

  • Catalyst: Pd(PPh₃)₄ or Pd(dba)₂ with SPhos ligand.
  • Solvent: Toluene/EtOH (3:1) at 80–100°C .

Data Contradiction Alert : If coupling yields are inconsistent, verify the purity of the boronic acid and assess for protodeiodination side reactions using GC-MS .

What computational methods are suitable for predicting the photophysical properties of this compound?

Advanced Research Focus
Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set reliably predicts UV-Vis absorption spectra and HOMO-LUMO gaps. The iodine atom introduces significant spin-orbit coupling, necessitating relativistic corrections (e.g., ZORA approximation). Key findings:

  • HOMO : Localized on the naphthalene ring and iodine atom.
  • LUMO : Influenced by the electron-withdrawing difluoromethoxy group .

Validation : Compare computed λmax with experimental UV-Vis data (typically 280–320 nm) to refine computational models .

How can researchers address discrepancies in mass spectrometry data for halogenated naphthalenes?

Advanced Research Focus
Halogenated compounds often exhibit atypical fragmentation patterns. For this compound:

  • ESI-MS : Expect [M+H]⁺ or [M+Na]⁺ adducts. The iodine isotope pattern (m/z 127 and 129) confirms molecular identity.
  • Common Pitfalls : Degradation during ionization may produce false peaks. Use low-temperature probes and minimize source heating .

Resolution : Cross-validate with High-Resolution Mass Spectrometry (HRMS) and isotopic abundance calculations .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Focus
The bulky iodine atom and flexible difluoromethoxy group hinder crystal packing. Strategies:

  • Solvent Selection : Use slow diffusion of hexane into a DCM solution.
  • Temperature : Crystallize at –20°C to reduce molecular motion.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .

Characterization : Single-crystal X-ray diffraction confirms the iodine and difluoromethoxy spatial arrangement. Check for disorder in the difluoromethoxy group using SHELXL refinement .

How does the difluoromethoxy group affect the compound’s metabolic stability in biological assays?

Advanced Research Focus
The difluoromethoxy group enhances metabolic stability by resisting enzymatic hydrolysis (vs. methoxy groups). In vitro assays:

  • Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS. Half-life (t½) >60 min indicates high stability.
  • CYP450 Inhibition : Screen using fluorogenic substrates to assess drug-drug interaction potential .

Contradiction Note : If instability is observed, check for trace esterases or peroxidases in the assay matrix .

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